3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
Description
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a small organic molecule featuring a four-membered azetidine ring substituted with a 2-fluorobenzyl group. Its molecular formula is C₁₀H₁₂ClFN, with a molecular weight of 201.67 g/mol . Key structural attributes include:
- SMILES: C1C(CN1)CC2=CC=CC=C2F
- InChIKey: IBXYIHGRRZWWSP-UHFFFAOYSA-N
The azetidine ring introduces significant ring strain, enhancing reactivity compared to larger heterocycles like pyrrolidine. The 2-fluorobenzyl substituent contributes moderate lipophilicity and electron-withdrawing effects, influencing interactions in biological or synthetic systems.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRQWLNQDEZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with azetidine in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines .
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights critical differences between the target compound and its analogs:
Key Research Findings
Electronic and Steric Effects
- Substituent Type: Phenoxy-substituted analogs (e.g., 3-((4-Fluorophenoxy)methyl)azetidine HCl) introduce oxygen atoms, which may increase hydrogen-bonding capacity and solubility compared to benzyl-substituted derivatives .
Ring Size and Reactivity
- Azetidine derivatives (4-membered rings) are more strained than pyrrolidine analogs (5-membered), as seen in 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol HCl (). This strain enhances reactivity in nucleophilic or ring-opening reactions .
Lipophilicity and Bioactivity
- 3,4-Difluorophenyl substitution () increases lipophilicity (logP ~2.5), favoring membrane permeability in drug discovery contexts.
Biological Activity
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Research indicates that this compound may exhibit significant effects against various diseases, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 219.66 g/mol
- CAS Number : 1203686-39-8
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity towards enzymes and receptors, while the azetidine ring contributes to structural stability.
- Antimicrobial Activity : The compound may inhibit bacterial enzymes, leading to reduced bacterial proliferation.
- Anticancer Activity : It is believed to interfere with cancer cell signaling pathways, potentially inhibiting tumor growth by modulating key proteins involved in cell proliferation and survival.
Antimicrobial Studies
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For example, it has been shown to exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Studies
In vitro studies have assessed the antiproliferative effects of the compound on various cancer cell lines, including HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia). The results indicate that the compound possesses significant cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 ± 2 |
| CEM | 20 ± 3 |
| L1210 | 18 ± 1 |
Case Studies
- Neurodegenerative Diseases : Preliminary investigations suggest that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of neurotransmitter systems in the brain, which could help alleviate cognitive deficits associated with these conditions.
- MEK Inhibition : A study highlighted the role of azetidine derivatives as MEK inhibitors in cancer therapy. The findings suggest that compounds similar to this compound could be developed for treating hyperproliferative diseases like cancer by targeting specific signaling pathways involved in tumor growth .
Future Directions
While current research indicates promising biological activities for this compound, further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Clinical trials to evaluate safety and efficacy in humans.
- Exploration of structure-activity relationships to optimize its biological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
